N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-14-4-6-15(7-5-14)24-19(27)16-11-26(13-23-16)18-10-17(21-12-22-18)25-8-2-1-3-9-25/h4-7,10-13H,1-3,8-9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLRZYLICADCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the pyrimidinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the piperidinyl group: This can be done through reductive amination or other suitable methods.
Final coupling with the fluorophenyl group: This step might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the above synthetic routes to enhance yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a conserved pyrimidine-imidazole-piperidine-carboxamide scaffold with two analogs:
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide (CAS 1351621-13-0, )
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide (CAS 1351658-73-5, )
Key structural differences lie in the substituents on the phenyl ring of the carboxamide group:
- Target compound : 4-fluorophenyl
- Analog 1 : 2-(trifluoromethoxy)phenyl
- Analog 2 : 4-(1H-tetrazol-1-yl)phenyl
Data Table: Structural and Physicochemical Properties
*Assumed based on structural similarity to analogs.
†Calculated based on formula.
Detailed Research Findings
Substituent Effects on Molecular Weight and Polarity
- The 4-fluorophenyl group in the target compound contributes to a lower molecular weight (~379.4 g/mol) compared to Analog 1 (432.4 g/mol) and Analog 2 (416.4 g/mol). This reduction may enhance bioavailability due to improved permeability .
- The tetrazole in Analog 2 introduces high polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
Pharmacological Implications
- Fluorine (target compound): Enhances metabolic stability and binding affinity via electron-withdrawing effects, commonly leveraged in kinase inhibitors .
- Tetrazole (Analog 2): Acts as a bioisostere for carboxylic acids, offering improved solubility and resistance to enzymatic degradation, critical for oral bioavailability .
Structural Analysis Tools
The CCP4 suite (), widely used in crystallography, could theoretically resolve the binding modes of these compounds to biological targets by analyzing electron density maps of co-crystallized structures.
Biological Activity
N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, a compound with significant potential in pharmaceutical applications, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a piperidine group. The presence of the fluorophenyl group enhances its biological activity by increasing lipophilicity and potentially improving receptor binding affinity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar compounds within the same chemical class. For instance, derivatives with structural similarities to this compound demonstrated notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown promise in cancer research, particularly in glioma models where it was observed to induce autophagy through the activation of the Beclin-1 pathway. This mechanism is crucial for cellular homeostasis and apoptosis in cancer cells .
Case Study: Autophagy Induction
In a study involving malignant glioma cells, treatment with this compound led to increased expression of autophagy markers such as LC3-II and Beclin-1, suggesting its potential as an adjunct therapy in glioblastoma treatment .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : Similar compounds have been reported to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
- DHFR Inhibition : The compound also exhibits inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with IC50 values between 0.52 and 2.67 μM .
Toxicity and Safety Profile
Toxicological assessments indicate that related compounds exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . Additionally, cytotoxicity assays revealed IC50 values greater than 60 μM, indicating low toxicity at therapeutic concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
